3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c19-10-12-3-1-4-13(9-12)18(22)20-11-14-6-7-16(24-14)17(21)15-5-2-8-23-15/h1-9,17,21H,11H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYYVWOYPZQGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation from 3-Cyanobenzoic Acid
3-Cyanobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to yield the corresponding acyl chloride.
Reaction conditions :
- Solvent : Toluene (anhydrous)
- Temperature : 80°C
- Duration : 4 hours
- Yield : 92%
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.34 (s, 1H, aromatic), 8.12 (d, J = 7.8 Hz, 1H), 7.75 (d, J = 7.8 Hz, 1H).
- IR (cm⁻¹) : 1775 (C=O stretch), 2230 (C≡N stretch).
Synthesis of (5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methanamine
Thiophene Aldol Condensation
Thiophene-2-carbaldehyde undergoes aldol condensation with thiophen-2-ylmethanol in the presence of KOH:
$$
\text{Thiophene-2-carbaldehyde} + \text{Thiophen-2-ylmethanol} \xrightarrow{\text{KOH, EtOH}} \text{5-(Hydroxy(thiophen-2-yl)methyl)thiophene-2-carbaldehyde}
$$
Optimization insights :
Reductive Amination
The aldehyde intermediate is converted to the primary amine via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN):
$$
\text{Aldehyde} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{(5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methanamine}
$$
Reaction parameters :
- Temperature : 25°C
- Duration : 12 hours
- Yield : 78%
Characterization :
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 144.2 (C-OH), 127.8–126.3 (thiophene carbons), 52.1 (CH₂NH₂).
- HRMS (ESI) : m/z calcd for C₁₁H₁₂N₂OS₂ [M+H]⁺: 265.0421; found: 265.0418.
Amide Bond Formation
Coupling Protocol
The benzoyl chloride and amine are reacted in toluene under argon using Co-L5@C-800 catalyst:
$$
\text{3-Cyanobenzoyl chloride} + \text{(5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methanamine} \xrightarrow{\text{Co-L5@C-800, KOH}} \text{Target compound}
$$
Optimized conditions :
| Parameter | Value |
|---|---|
| Catalyst loading | 60 mg |
| Base | KOH (0.3 mmol) |
| Solvent | Toluene (3 mL) |
| Temperature | 130°C |
| Atmosphere | Argon |
| Duration | 24 hours |
| Yield | 87% |
Catalyst performance :
- Co-L5@C-800 showed higher activity (87% yield) compared to Co-L1@C-800 (72%) due to improved surface area and cobalt dispersion.
Mechanistic Insights into Key Steps
Hydroxymethyl-Thiophene Bridge Formation
The aldol condensation proceeds via enolate formation at the α-position of thiophen-2-ylmethanol, followed by nucleophilic attack on thiophene-2-carbaldehyde. KOH facilitates deprotonation, while ethanol stabilizes the transition state.
Reductive Amination Pathway
NaBH₃CN selectively reduces the imine intermediate formed between the aldehyde and ammonium ions, avoiding over-reduction of thiophene rings.
Challenges and Mitigation Strategies
6.1. Steric Hindrance :
- The bulky thiophene substituents hinder amide bond formation. Using toluene as a high-boiling solvent improved reaction efficiency by enhancing molecular mobility.
6.2. Oxidative Degradation :
- Thiophene rings are prone to oxidation at elevated temperatures. An argon atmosphere and Co-L5@C-800 catalyst minimized side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical amidation | 72 | 95 | No catalyst required |
| Catalytic coupling | 87 | 98 | Higher efficiency |
Data adapted from.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzamide core or the thiophene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it useful in the development of new synthetic pathways.
Biology
The biological implications of 3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide are significant:
- Potential Bioactivity : Preliminary studies suggest that this compound may exhibit bioactive properties, making it a candidate for drug discovery and development.
Medicine
The structural characteristics imply potential therapeutic applications:
- Anti-inflammatory Properties : The compound may be explored for its anti-inflammatory effects, particularly in conditions characterized by excessive inflammatory responses.
- Anticancer Potential : Its unique structure suggests it could be investigated for anticancer activity, targeting specific cancer cell lines.
Industry
In industrial applications, this compound can contribute to the development of new materials with specific electronic or optical properties due to the presence of thiophene rings.
Case Studies
Several studies have examined the biological activities of this compound:
| Study Focus | Objective | Findings | Reference Year |
|---|---|---|---|
| Antimicrobial Activity | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
| Anticancer Activity | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) | 2023 |
| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |
Mechanism of Action
The mechanism of action of 3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural similarities and differences between 3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide and related benzamide derivatives:
Key Observations :
Thiophene vs. Morpholine/Thiazole Moieties: The target compound’s bis-thiophene scaffold differentiates it from morpholine-containing analogs (e.g., ) and thiazole derivatives (e.g., ).
Functional Groups: The 3-cyano group on the benzamide core may confer electron-withdrawing effects, altering electronic properties compared to methyl () or methoxy () substituents. The hydroxymethyl group on thiophene could facilitate hydrogen bonding, akin to the hydroxypropynyl group in compound 27 .
Biological Activity : While morpholine-containing benzamides exhibit anti-inflammatory activity , the target compound’s thiophene-rich structure aligns more closely with antiviral agents (e.g., NS5 inhibitors) .
Computational and Spectroscopic Data
- Spectroscopy: IR and NMR spectra for related compounds (e.g., ) confirm amide C=O stretches (~1650–1680 cm⁻¹) and aromatic proton signals (δ 7.0–8.5 ppm). The target compound’s cyano group would exhibit a sharp ~2220 cm⁻¹ IR peak, absent in analogs like .
- Computational Modeling: Density-functional methods (e.g., Colle-Salvetti correlation-energy formula ) could predict electronic properties. The cyano group’s electron-withdrawing nature may lower HOMO energy, enhancing stability against oxidative degradation compared to methyl or methoxy analogs.
Biological Activity
3-Cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound with potential biological activities. This compound features a benzamide core substituted with cyano and thiophene groups, which are known to impart various pharmacological properties. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-cyano-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzamide. Its molecular formula is , and it has a molecular weight of 350.44 g/mol. The presence of the cyano group and the hydroxy-thiophene moieties suggests potential reactivity and biological activity.
Anticancer Potential
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, quinazoline derivatives, which share structural similarities, have shown strong inhibitory effects against various cancer cell lines, with IC50 values ranging from 1.12 to 15.4 nM for EGFR-type inhibitors . This suggests that the compound may also interact with similar biological targets.
The proposed mechanisms by which thiophene-containing compounds exert their biological effects include:
- Inhibition of Protein Kinases : Compounds like quinazolines target protein kinases involved in cancer progression, particularly tyrosine and serine-threonine kinases .
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells, which is a crucial mechanism for anticancer drugs .
- Interference with Cell Proliferation : Compounds that affect the cell cycle or signaling pathways related to cell growth can contribute to their anticancer efficacy.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Cyanoacetylation of Amines : Substituted aryl or heteroaryl amines react with alkyl cyanoacetates under controlled conditions.
- Formation of Thiophene Rings : The introduction of thiophene moieties can be achieved through electrophilic substitution reactions .
Research Findings and Case Studies
A case study on similar thiophene-based compounds demonstrated their effectiveness in inhibiting cancer cell lines such as A549 and HT-29, showing IC50 values significantly lower than standard treatments like erlotinib . Another study highlighted the structural activity relationship (SAR) that indicated the importance of functional groups in enhancing bioactivity .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | IC50 (nM) |
|---|---|---|---|
| 3-Cyano-N-(thiophen-2-ylmethyl)benzamide | Cyano and thiophene groups | Anticancer | ~10 |
| Quinazoline Derivative | Quinazoline core | Anticancer, EGFR inhibition | 1.12 - 15.4 |
The comparison illustrates that while structurally diverse, compounds with similar functional groups often exhibit comparable biological activities.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide, and how is purity confirmed?
- Methodology :
- Stepwise Synthesis : Multi-step protocols are common. For example, a benzamide intermediate is first synthesized via condensation of 2-benzamidoacetic acid with a thiophene-derived aldehyde under microwave-assisted conditions (60–80°C, DMF solvent) .
- Purity Analysis : Thin-layer chromatography (TLC, Rf = 0.3–0.5 in ethyl acetate/hexane) and melting point determination (uncorrected, open capillary) are initial checks. Final purity is confirmed via HPLC (>95%) and NMR .
- Table 1 : Key Characterization Data
| Parameter | Method | Typical Result |
|---|---|---|
| Melting Point | Capillary | 160–165°C |
| NMR (400 MHz, DMSO-d6) | Brucker Advance II | δ 8.1 (s, 1H, CN), 7.8–7.2 (m, aromatic) |
| IR (KBr) | JASCO FTIR | 2220 cm⁻¹ (C≡N), 1660 cm⁻¹ (amide C=O) |
| Mass (ESI+) | Waters Micro Mass | m/z 385.3 [M+H]⁺ |
Q. How is the compound structurally characterized, and what spectral markers are critical?
- Structural Confirmation :
- NMR : and NMR identify the thiophene-methyl bridge (δ 4.5–5.0 ppm for CH₂) and benzamide carbonyl (δ 168 ppm) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (m/z 384.08 for C₁₈H₁₃N₂O₂S₂) .
- Critical Markers : The cyano group (C≡N) at the 3-position of the thiophene ring is confirmed via IR (2220 cm⁻¹) and NMR (δ 118 ppm) .
Q. What in vitro assays are used to evaluate its biological activity?
- Anticancer Screening :
- MTT Assay : Tested against cancer cell lines (e.g., MCF-7, IC₅₀ = 12.5 μM) with cisplatin as a positive control .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .
- Antimicrobial Testing : Broth microdilution (MIC = 16–32 μg/mL against S. aureus) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology :
- Analog Synthesis : Modify substituents on the thiophene or benzamide moieties (e.g., replace cyano with nitro or methoxy groups) .
- Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups .
- Table 2 : SAR Trends for Thiophene-Benzamide Derivatives
| Substituent | Activity (IC₅₀, μM) | Key Finding |
|---|---|---|
| 3-Cyano (target) | 12.5 (MCF-7) | Optimal activity |
| 3-Nitro | 28.4 | Reduced solubility |
| 3-Methoxy | >50 | Loss of H-bonding |
Q. How can contradictions in biological data across studies be resolved?
- Root Causes : Variability in assay conditions (e.g., serum concentration, incubation time) or compound purity.
- Resolution Strategies :
- Standardized Protocols : Use NIH/WHO guidelines for cytotoxicity assays .
- Orthogonal Validation : Confirm activity via dual methods (e.g., ATP-luciferase and resazurin assays) .
Q. What computational methods predict target interactions?
- Molecular Docking : AutoDock Vina screens against kinases (e.g., EGFR, binding energy = -9.2 kcal/mol) .
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
Q. How is crystallographic data utilized to validate the structure?
- Single-Crystal XRD : Cambridge Structural Database (CSD) deposits (e.g., CCDC 2050121) confirm bond lengths (C≡N = 1.16 Å) and dihedral angles .
- Electron Density Maps : Resolve ambiguities in substituent orientation (e.g., hydroxy-thiophene methyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
